molecular formula C11H10BrF3O2 B14061855 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

Katalognummer: B14061855
Molekulargewicht: 311.09 g/mol
InChI-Schlüssel: FHZPMONWPKHUSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromomethyl group, a trifluoromethoxy group, and a propan-2-one moiety

Vorbereitungsmethoden

The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable precursor followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale equipment to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.

    Addition Reactions: The presence of the propan-2-one moiety allows for addition reactions with nucleophiles and electrophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one include:

    1-(4-(Chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(4-(Bromomethyl)-2-(methoxy)phenyl)propan-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the combination of the bromomethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C11H10BrF3O2

Molekulargewicht

311.09 g/mol

IUPAC-Name

1-[4-(bromomethyl)-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3O2/c1-7(16)4-9-3-2-8(6-12)5-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI-Schlüssel

FHZPMONWPKHUSA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=C(C=C1)CBr)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.